molecular formula C8H6F2O2 B1605269 3,4-Difluorophenyl acetate CAS No. 36914-77-9

3,4-Difluorophenyl acetate

Cat. No. B1605269
CAS RN: 36914-77-9
M. Wt: 172.13 g/mol
InChI Key: SCDFAHSIYYBVTF-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl acetate is a chemical compound with the molecular formula C8H6F2O2 . It is a derivative of phenylacetic acid, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms .


Synthesis Analysis

The synthesis of 3,4-Difluorophenyl acetate or its derivatives often involves complex chemical reactions. For instance, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study discussed the use of late-stage functionalization of similar compounds .


Molecular Structure Analysis

The molecular structure of 3,4-Difluorophenyl acetate can be represented by the InChI code 1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 . This indicates the presence of a phenyl ring with two fluorine atoms and an acetate group.

Scientific Research Applications

Application in Catalysts and Redox Reactions

Specific Scientific Field

This application falls under the field of Chemistry , specifically Catalysis and Redox Reactions .

Summary of the Application

3,4-Difluorophenyl derivatives are used in the study of Blatter radicals, which are important in catalysis and redox reactions .

Methods of Application

The Blatter radicals 1-(3,4-difluorophenyl)- (1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Results or Outcomes

The study found that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes . EPR spectroscopy indicated that spin density is mainly delocalized on the triazinyl moiety of the heterocycle .

Application in Biological Studies

Specific Scientific Field

This application falls under the field of Biology and Pharmaceutical Sciences .

Summary of the Application

Indole derivatives, which can be synthesized using 3,4-Difluorophenyl acetate, have been found to possess various biological activities .

Methods of Application

The specific methods of application vary depending on the specific biological activity being studied. However, the general process involves synthesizing various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application in Structural, Redox, and Magnetic Properties of Blatter Radicals

Specific Scientific Field

This application falls under the field of Chemistry , specifically Redox Reactions and Magnetic Properties .

Summary of the Application

3,4-Difluorophenyl derivatives are used in the study of Blatter radicals, which are important in understanding the effects of difluorophenyl substituents on structural, redox, and magnetic properties .

Results or Outcomes

The study found that the presence of two F atoms in the phenyl substituent has a substantial effect on the packing of radicals 1a and 1b . Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Application in Synthesis of Pyrrole Derivatives

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Summary of the Application

3,4-Difluorophenyl acetate can be used in the synthesis of pyrrole derivatives, which are known to possess various biological activities .

Methods of Application

The synthesis involves the use of anhydrous ammonium acetate under nitrogen atmosphere to avoid byproduct formation .

Results or Outcomes

The synthesized compounds were evaluated for antihyperglycemic activity and the results suggested that unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels .

Application in Stereoselective Bioreduction

Specific Scientific Field

This application falls under the field of Chemistry , specifically Biocatalysis .

Summary of the Application

3,4-Difluorophenyl acetate is used in the stereoselective bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .

Methods of Application

The bioreduction is catalyzed by recombinant Escherichia coli cells in reaction media containing 1% choline acetate (ChAc)/Lys with a buffer .

Results or Outcomes

The ChAc/Lys mixture was selected from several NADESs due to enhanced coenzyme .

Application in Synthesis of Pyrazole Derivatives

Summary of the Application

3,4-Difluorophenyl acetate can be used in the synthesis of pyrazole containing pyrimidine, 1,4-dihydropyridine, and imidazole derivatives .

Methods of Application

The synthesis involves the use of substituted 4-formylpyrazole as a key intermediate via multicomponent reaction sequence .

Results or Outcomes

The work describes a facile synthesis and characterization of a new series of pyrazole containing pyrimidine, 1,4-dihydropyridine, and imidazole derivatives .

properties

IUPAC Name

(3,4-difluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFAHSIYYBVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958113
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenyl acetate

CAS RN

36914-77-9
Record name Phenol, 2,4-difluoro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KS Raja - 2017 - search.proquest.com
Nicotinic acetylcholine receptors (nAChRs) are one of the most widely studied membrane proteins in the human body 7 and are localized both in peripheral nervous system (PNS) and …
Number of citations: 3 search.proquest.com
D Zhao, Y Jiang, D Ma - Tetrahedron, 2014 - Elsevier
CuI/trans-4-hydroxy-l-proline catalyzed coupling of aryl iodides with tert-butyl β-keto esters proceeded smoothly at 40 C in DMF, providing α-aryl ketones after acid-promoted …
Number of citations: 20 www.sciencedirect.com
EYL Fung - 2020 - search.proquest.com
Nickel catalysis has emerged as a powerful alternative to traditional cross-coupling methods, opening new avenues to carbon–carbon bond formation. Derived from readily available …
Number of citations: 2 search.proquest.com
N Vermeulen - 2011 - search.proquest.com
The installation of complex functional groups through the use of CH oxidation methodologies has the potential to dramatically increase the efficiency of synthetic sequences with respect …
Number of citations: 3 search.proquest.com
CY Okada Jr, CY dos Santos, ID Jurberg - Tetrahedron, 2020 - Elsevier
A photochemical protocol using blue light allows the N–H insertion of amides, isatins, sulfonamides and imides into aryldiazoacetates to afford the corresponding α-amino esters. This …
Number of citations: 22 www.sciencedirect.com
M Jin, M Nakamura - Chemistry Letters, 2011 - journal.csj.jp
We have developed a simple and effective synthetic method of α-arylcarboxylic acid derivatives based on the iron-catalyzed cross-coupling reaction of α-bromocarboxylic acid …
Number of citations: 47 www.journal.csj.jp
H Zhang, Z Wang, Z Wang, Y Chu, S Wang… - ACS Catalysis, 2022 - ACS Publications
We developed an efficient visible-light-mediated formal carbene insertion reaction of 1,3-diketones with diazoesters for the construction of enantioenriched 1,4-dicarbonyl compounds …
Number of citations: 25 pubs.acs.org
LR Mills - 2020 - search.proquest.com
This thesis describes new methods for C–O and C–C functionalization in the contexts of cyclopropanol and homoenolate chemistry, transnitrilation, and Ni catalysis. These strategies …
Number of citations: 2 search.proquest.com

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